molecular formula C12H6F6O B11840685 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene

Cat. No.: B11840685
M. Wt: 280.16 g/mol
InChI Key: AMPLOZPQWQJEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. The incorporation of these fluorinated groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of organometallic bases or lithium dialkylamide-type bases in the presence of carbon dioxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H6F6O

Molecular Weight

280.16 g/mol

IUPAC Name

2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6O/c13-11(14,15)9-3-1-8-6-10(19-12(16,17)18)4-2-7(8)5-9/h1-6H

InChI Key

AMPLOZPQWQJEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.